molecular formula C8H12O4 B8448839 6-Vinyl-[1,4]dioxepane-6-carboxylic acid

6-Vinyl-[1,4]dioxepane-6-carboxylic acid

Cat. No.: B8448839
M. Wt: 172.18 g/mol
InChI Key: QOUSPZLIDIAIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinyl-[1,4]dioxepane-6-carboxylic acid is a high-value, multifunctional chemical building block designed for advanced research and development. This compound synergistically integrates a carboxylic acid moiety and a reactive vinyl group onto a 1,4-dioxepane scaffold, making it a particularly versatile precursor for synthesizing novel polymers, dendrimers, and functionalized materials. Its structure suggests significant potential as a monomer for creating biodegradable polymers with tunable properties, given the known use of similar dioxepane-based structures in materials science . In medicinal chemistry and drug discovery, this compound serves as a critical intermediate for constructing complex molecular architectures. The carboxylic acid group facilitates conjugation with amines and alcohols to form amides and esters, respectively, while the vinyl group is amenable to thiol-ene reactions or free-radical polymerization, offering diverse pathways for chemical modification . Researchers can leverage this bifunctionality to develop prodrugs, advanced material coatings, or cross-linked hydrogels. The compound is provided with detailed characterization data, including NMR and HPLC purity analysis, to ensure reproducibility in your experimental workflows. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

6-ethenyl-1,4-dioxepane-6-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-2-8(7(9)10)5-11-3-4-12-6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

QOUSPZLIDIAIFI-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COCCOC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Vinyl 1 2 Dioxepane 6 Carboxylic Acid

Synthetic Pathways to theenamine.netorganic-chemistry.orgDioxepane Ring System

The construction of the seven-membered enamine.netorganic-chemistry.orgdioxepane core is a key challenge in the synthesis of the target molecule. Several methodologies for the formation of seven-membered cyclic ethers can be adapted for this purpose.

The formation of seven-membered rings, such as the enamine.netorganic-chemistry.orgdioxepane system, can be achieved through various intramolecular cyclization strategies. One common approach involves the intramolecular Williamson ether synthesis, where a diol precursor is selectively functionalized at one hydroxyl group with a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group.

Another promising method is the intramolecular oxy-Michael addition, which has been described for the diastereoselective synthesis of enamine.netorganic-chemistry.orgdioxepane fused β-lactams. digitellinc.com This approach involves the base-assisted cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated ester.

Furthermore, organocatalyzed electrochemical dehydrogenative annulation of alkenes with 1,3-diols has been reported for the synthesis of 1,4-dioxepane derivatives. researchgate.net This method offers a transition metal-free approach to the formation of the seven-membered ring. Gold-catalyzed annulations of tert-butyl propiolate derivatives with epoxides also provide a route to seven-membered oxacyclic products. researchgate.net

A one-step intramolecular cyclization of a diol via mesylation has also been demonstrated for the synthesis of sugar-derived enamine.netorganic-chemistry.orgoxazepanes, a related seven-membered heterocyclic system. researchgate.net This suggests that a similar strategy could be employed for the synthesis of enamine.netorganic-chemistry.orgdioxepanes from appropriate diol precursors.

The synthesis of a suitable precursor is critical for the successful construction of the enamine.netorganic-chemistry.orgdioxepane ring and subsequent functionalization. A plausible precursor would be a linear molecule containing two hydroxyl groups separated by a three-carbon chain, with one of the hydroxyl groups being part of an ethylene (B1197577) glycol moiety. For the synthesis of the target molecule, the central carbon of the three-carbon chain would need to be appropriately substituted to allow for the later introduction of the vinyl and carboxylic acid groups.

One potential precursor could be a derivative of 2,2-disubstituted-1,3-propanediol. The synthesis of such precursors can be achieved through various standard organic transformations. For example, the reaction of a malonic ester with a suitable electrophile, followed by reduction of the ester groups, would yield a 2-substituted-1,3-propanediol. This diol could then be further elaborated to introduce the necessary functionality for the formation of the enamine.netorganic-chemistry.orgdioxepane ring.

An alternative approach to substituted 1,4-dioxanes, which could potentially be adapted for 1,4-dioxepanes, commences from readily available epoxides. enamine.net The key step is the ring-opening of the epoxide with an ethylene glycol monosodium salt, followed by cyclization of the resulting diol. enamine.net

Chemical Routes for Carboxylic Acid Group Incorporation

The final step in the synthesis is the introduction of the carboxylic acid group at the C6 position. This can be achieved through the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde.

A plausible strategy would involve a precursor that already contains a protected hydroxyl group at the C6 position alongside the vinyl group. This precursor could be synthesized, for example, by reacting a suitable ketone with a vinyl organometallic reagent, followed by protection of the resulting tertiary alcohol. Subsequent deprotection and oxidation would yield the desired carboxylic acid.

The oxidation of primary alcohols to carboxylic acids is a common transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can be used for this purpose, including chromium-based reagents (e.g., Jones reagent), manganese-based reagents (e.g., potassium permanganate), and milder, more selective reagents such as TEMPO in the presence of a co-oxidant. researchgate.net The choice of oxidant would depend on the functional group tolerance of the substrate.

Alternatively, a method involving the olefination of aromatic carbonyls using ketals of cyclic ketones has been developed to obtain unsaturated carboxylic acids. chemistryviews.org This cascade reaction could potentially be adapted for the synthesis of the target molecule.

Another approach would be the carboxylation of an organometallic intermediate. For example, a C6-lithiated or C6-magnesiated enamine.netorganic-chemistry.orgdioxepane derivative could be reacted with carbon dioxide to introduce the carboxylic acid group. This would require the selective formation of the organometallic species at the desired position.

Data Tables

Table 1: Representative Methods for Seven-Membered Cyclic Ether Formation

MethodPrecursor TypeReagents/ConditionsProduct TypeReference(s)
Intramolecular Williamson Ether SynthesisHaloalcoholBase (e.g., NaH)Cyclic EtherGeneral
Intramolecular oxy-Michael AdditionHydroxy-α,β-unsaturated esterBaseCyclic Ether digitellinc.com
Dehydrogenative AnnulationAlkene, 1,3-diolOrganocatalyst, electrochemistry1,4-Dioxepane derivative researchgate.net
Gold-catalyzed Annulationtert-Butyl propiolate, epoxideGold catalystOxacyclic product researchgate.net
Intramolecular Cyclization via MesylationDiolMesyl chloride, pyridineCyclic Ether researchgate.net

Table 2: Selected Olefination Methods for Ketones

MethodReagent(s)SubstrateProductReference(s)
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CH2)Ketone/AldehydeAlkene wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.comlibretexts.org
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionKetone/Aldehyde(E)-Alkene (typically)General
Tebbe OlefinationTebbe's reagentKetone/EsterAlkene stackexchange.com
Peterson Olefinationα-SilylcarbanionKetone/AldehydeAlkeneGeneral

Table 3: Common Methods for the Synthesis of Carboxylic Acids

MethodPrecursorReagent(s)Reference(s)
Oxidation of Primary AlcoholsPrimary AlcoholKMnO4, CrO3, TEMPO masterorganicchemistry.com
Oxidation of AldehydesAldehydeTollen's reagent, KMnO4, CrO3 organic-chemistry.org
Carboxylation of OrganometallicsOrganolithium/Grignard reagentCO2, then H3O+General
Hydrolysis of NitrilesNitrileH3O+ or OH-, heatGeneral

Oxidative Transformations and Carbonylation Reactions

The introduction of the carboxylic acid moiety at the 6-position of the nih.govrsc.orgdioxepane ring can be envisioned through oxidative transformations of a suitable precursor or via carbonylation reactions.

Oxidative Transformations: A plausible synthetic strategy involves the oxidation of a precursor alcohol, such as 6-vinyl- nih.govrsc.orgdioxepan-6-ol. The synthesis of this precursor could potentially be achieved through the reaction of a protected glycerol (B35011) derivative with a suitable three-carbon synthon, followed by the introduction of the vinyl group via a Grignard reaction with a 6-keto- nih.govrsc.orgdioxepane intermediate. Subsequent selective oxidation of the tertiary alcohol in the presence of the vinyl group would yield the target carboxylic acid. A variety of oxidizing agents could be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Oxidizing AgentPlausible Reaction ConditionsExpected Outcome
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperatureHigh yield, but potential for side reactions with the vinyl group.
PCC (Pyridinium chlorochromate)Dichloromethane, room temperatureMilder oxidation, potentially preserving the vinyl group.
TEMPO/NaOClBiphasic system (e.g., CH₂Cl₂/H₂O), catalytic TEMPO, stoichiometric NaOClHighly selective for primary and secondary alcohols; applicability to tertiary alcohols may vary.

Carbonylation Reactions: An alternative approach involves the use of carbonylation reactions to introduce the carboxylic acid group. Transition-metal-catalyzed carbonylation of vinyl halides or triflates is a well-established method for the synthesis of α,β-unsaturated carboxylic acids. nih.gov For instance, a precursor such as 6-chloro-6-vinyl- nih.govrsc.orgdioxepane could potentially undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile to afford the desired carboxylic acid. rsc.orgnih.gov This method offers the advantage of directly installing the carboxylic acid functionality.

Another potential carbonylation strategy is the hydrocarboxylation of a di-substituted alkene precursor. This would involve the addition of carbon monoxide and a hydrogen atom across the double bond, catalyzed by a transition metal complex.

Chemoselective Functionalization in the Presence of Other Reactive Groups

The synthesis of 6-Vinyl- nih.govrsc.orgdioxepane-6-carboxylic acid requires careful management of the reactive vinyl and carboxylic acid groups to avoid unwanted side reactions. Chemoselective functionalization is therefore a critical aspect of any synthetic route.

For instance, if the vinyl group is introduced prior to the carboxylic acid, protecting the double bond during subsequent oxidative or harsh reaction conditions may be necessary. Common strategies for protecting alkenes include dihydroxylation followed by protection as an acetal (B89532), or temporary halogenation-dehalogenation sequences.

Conversely, if the carboxylic acid is introduced first, it may require protection as an ester (e.g., methyl or ethyl ester) to prevent its interference with subsequent reactions, such as the introduction of the vinyl group via organometallic reagents. The choice of protecting group is crucial and should be guided by its stability under the reaction conditions and the ease of its removal.

The inherent reactivity of vinyl ethers towards acids necessitates careful control of pH during synthesis and purification to prevent polymerization or hydrolysis. nih.gov Enzyme-catalyzed reactions, which proceed under mild conditions, could offer a sustainable and chemoselective alternative for the synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functionalized vinyl ethers. nih.gov

Synthesis of Structurally Related Analogues for Mechanistic Insight

To gain a deeper understanding of the structure-activity relationships and reaction mechanisms, the synthesis of structurally related analogues of 6-Vinyl- nih.govrsc.orgdioxepane-6-carboxylic acid is of significant interest. These analogues can be designed by modifying the vinyl group, introducing substituents on the dioxepane ring, or derivatizing the carboxylic acid.

Modifications of the Vinyl Group (e.g., alkyl vinyl, aryl vinyl)

The synthesis of analogues with modified vinyl groups, such as 6-(1-alkylvinyl)- or 6-(1-arylvinyl)- nih.govrsc.orgdioxepane-6-carboxylic acid, could be achieved by employing different organometallic reagents in the key vinyl group introduction step. For example, instead of vinyl magnesium bromide, an appropriate alkyl or aryl-substituted vinyl Grignard or organolithium reagent could be used to react with a 6-keto- nih.govrsc.orgdioxepane precursor.

ReagentTarget Analogue
(1-Propen-2-yl)magnesium bromide6-(1-Methylvinyl)- nih.govrsc.orgdioxepane-6-carboxylic acid
(1-Phenylvinyl)lithium6-(1-Phenylvinyl)- nih.govrsc.orgdioxepane-6-carboxylic acid
(1-Naphthylvinyl)magnesium chloride6-(1-Naphthylvinyl)- nih.govrsc.orgdioxepane-6-carboxylic acid

Substituent Effects on the Dioxepane Ring Structure and Reactivity

The introduction of substituents on the dioxepane ring can significantly influence its conformation, stability, and reactivity. For example, alkyl or aryl groups at various positions on the ring could be introduced by starting with appropriately substituted glycerol or three-carbon synthons.

The presence of bulky substituents could favor specific ring conformations, which in turn could affect the reactivity of the vinyl and carboxylic acid groups at the 6-position. Spectroscopic techniques, such as NMR, could be employed to study the conformational preferences of these substituted dioxepanes. The study of these effects is crucial for understanding how the dioxepane ring participates in and influences chemical transformations.

Derivatives of the Carboxylic Acid for Polymerization Initiation or Post-Polymerization Modification

The carboxylic acid functionality of 6-Vinyl- nih.govrsc.orgdioxepane-6-carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These derivatives are valuable for subsequent polymerization reactions. For instance, conversion to an acid chloride would allow for the facile synthesis of a range of esters with different alcohol functionalities, which could serve as monomers in polymerization processes.

Furthermore, the carboxylic acid group can be used as an initiator for certain types of polymerization, or it can be modified after polymerization to impart specific properties to the resulting polymer. The synthesis of vinyl esters of carboxylic acids can be achieved through various methods, including transvinylation reactions with vinyl acetate. e3s-conferences.orgresearchgate.netresearchgate.netnuu.uz

DerivativePotential Application
Methyl esterMonomer for radical polymerization.
Acid chlorideIntermediate for the synthesis of a variety of ester and amide monomers.
N-hydroxysuccinimide esterActive ester for post-polymerization modification of polymers containing amine groups.
Bromo-esterInitiator for Atom Transfer Radical Polymerization (ATRP).

The ability to create a diverse range of derivatives from the carboxylic acid moiety highlights the potential of 6-Vinyl- nih.govrsc.orgdioxepane-6-carboxylic acid as a versatile building block in polymer chemistry.

Polymerization Kinetics and Mechanistic Studies of 6 Vinyl 1 2 Dioxepane 6 Carboxylic Acid

Homopolymerization Dynamics and Pathways

The unique bifunctional nature of 6-Vinyl-dioxepane-6-carboxylic acid, possessing both a vinyl group and a cyclic ether (dioxepane) ring, allows for polymerization through distinct and competitive pathways. The prevalence of a particular mechanism is highly dependent on the chosen polymerization conditions, including the type of initiator used and the reaction temperature. These pathways primarily include radical polymerization, which can proceed via vinyl addition or ring-opening, and cationic polymerization, which exclusively promotes the ring-opening of the dioxepane moiety.

Investigation of Radical Polymerization Mechanisms

Radical polymerization of vinyl-substituted cyclic ethers such as 6-Vinyl-dioxepane-6-carboxylic acid is characterized by a competition between the addition to the carbon-carbon double bond of the vinyl group and the opening of the seven-membered dioxepane ring. This competition is a critical determinant of the final polymer microstructure, influencing whether the resulting material is a linear polymer with pendant cyclic ether groups or a polyester (B1180765) resulting from ring-opening.

The competition between radical ring-opening (RRO) and vinyl addition (VA) is a key feature of the radical polymerization of monomers like 6-Vinyl-dioxepane-6-carboxylic acid. The initial radical attack can occur at the vinyl group, leading to a propagating radical that can either continue to add to other vinyl groups (VA) or undergo an intramolecular rearrangement to open the dioxepane ring (RRO).

Studies on analogous vinyl cyclic ethers have shown that the extent of ring-opening is influenced by the stability of the resulting radical and the steric hindrance around the vinyl group. The seven-membered dioxepane ring is less strained than smaller rings like epoxides or oxetanes, which generally favors vinyl addition over ring-opening. However, the presence of the vinyl substituent can promote a radical rearrangement that leads to ring scission.

Kinetic models have been developed to describe this competition. The relative rates of vinyl addition (kVA) and ring-opening (kRRO) determine the proportion of each type of repeating unit in the polymer chain. For many vinyl-substituted cyclic ethers, VA is the kinetically favored pathway, particularly at lower temperatures.

The efficiency of the radical ring-opening process is highly sensitive to reaction conditions. An increase in polymerization temperature generally favors the ring-opening pathway. This is because the ring-opening process typically has a higher activation energy than vinyl addition. Therefore, at elevated temperatures, a greater proportion of propagating radicals possess sufficient energy to overcome this barrier, leading to a higher degree of ring-opened units in the final polymer.

The concentration of the radical initiator also plays a role. At high initiator concentrations, the rate of polymerization is increased, which can favor the faster vinyl addition reaction. Conversely, lower initiator concentrations and a slower rate of polymerization may allow more time for the intramolecular ring-opening rearrangement to occur, potentially increasing the ring-opening efficiency.

Below is a table summarizing the expected influence of reaction conditions on the polymerization of 6-Vinyl-dioxepane-6-carboxylic acid based on data from analogous systems.

Reaction ConditionEffect on Vinyl Addition (VA)Effect on Radical Ring-Opening (RRO)Predominant Polymer Structure
Low Temperature Kinetically favoredHigher activation energy, less favoredPrimarily linear polymer with pendant dioxepane rings
High Temperature Rate increasesRate increases more significantlyIncreased proportion of polyester units from ring-opening
High Initiator Conc. Favored due to faster reaction rateLess time for rearrangementHigher content of vinyl addition units
Low Initiator Conc. Slower propagationMore time for rearrangementPotentially higher ring-opening efficiency

This data is extrapolated from studies on analogous vinyl-substituted cyclic ethers and represents expected trends for 6-Vinyl-dioxepane-6-carboxylic acid.

The direct observation and characterization of propagating radical intermediates in these systems are challenging due to their low concentration and short lifetimes. Electron Spin Resonance (ESR) spectroscopy is the primary technique used for such studies. In the case of 6-Vinyl-dioxepane-6-carboxylic acid, two main types of propagating radicals would be expected.

The first is the radical formed after addition to the vinyl group, which would be a secondary radical stabilized by the adjacent oxygen atom of the dioxepane ring. The second is the radical formed after the ring-opening event, which would be a primary carbon-centered radical resulting from the cleavage of a carbon-oxygen bond within the ring, leading to a polyester structure. ESR studies on similar compounds help to identify the hyperfine coupling constants of these radicals, providing insight into their electronic structure and the relative concentrations of the different radical species present during polymerization.

Cationic Polymerization of the Dioxepane Ring

In contrast to radical polymerization, cationic polymerization of 6-Vinyl-dioxepane-6-carboxylic acid proceeds exclusively through the ring-opening of the dioxepane moiety. The vinyl group is generally unreactive under these conditions. This method offers a pathway to produce a linear polymer with a polyester backbone and pendant carboxylic acid groups.

The cationic ring-opening polymerization (CROP) of the dioxepane ring is initiated by the addition of a cationic initiator, such as a strong protic acid or a Lewis acid, to one of the oxygen atoms in the ring. This creates a tertiary oxonium ion, which is the active species for propagation.

The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms adjacent to the positively charged oxygen in the active chain end. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end. The carboxylic acid group on the monomer can potentially interfere with the cationic polymerization by reacting with the cationic initiator or the propagating species. Therefore, protection of the carboxylic acid group may be necessary to achieve controlled polymerization and high molecular weight polymers.

The mechanism is outlined below:

Initiation: The cationic initiator (C+) reacts with the oxygen of the dioxepane ring to form an active oxonium ion.

Propagation: The active chain end reacts with another monomer molecule in an SN2-type reaction, leading to ring-opening and chain growth.

Termination/Chain Transfer: The polymerization can be terminated by reaction with impurities or by chain transfer reactions, where the active center is transferred to another molecule, such as the monomer or solvent.

The kinetics of CROP are influenced by factors such as the stability of the oxonium ion, the nucleophilicity of the monomer, and the reaction temperature. For seven-membered rings like dioxepane, ring strain is a significant driving force for polymerization, although less so than for smaller rings.

Initiator Systems and Their Impact on Polymerization Rate

The polymerization of 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid can theoretically be initiated through either radical or cationic pathways, characteristic of vinyl ethers and cyclic ketene (B1206846) acetals. The choice of initiator system is paramount as it directly influences the polymerization rate, polymer microstructure, and the potential for controlled polymerization.

Cationic Initiator Systems: Cationic polymerization is a common method for polymerizing vinyl ethers. scispace.comnih.gov Typically, this is initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protonic acids. scispace.comnih.gov The reaction proceeds through a carbocationic propagating species. However, the presence of a carboxylic acid group in the monomer structure of 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid would likely complicate cationic polymerization. The acidic proton could interfere with the initiator or propagating species, and the carbonyl oxygen could act as a Lewis base, complexing with the Lewis acid initiator and reducing its efficiency. This could lead to slow initiation, side reactions, and a low polymerization rate.

Radical Initiator Systems: Radical polymerization offers a more viable route for 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid. Common radical initiators include azo compounds (e.g., azobisisobutyronitrile - AIBN) and peroxides (e.g., benzoyl peroxide - BPO), which decompose thermally to generate initiating radicals. Photoinitiators can also be employed for polymerization at ambient temperatures. The rate of polymerization (R_p) in a radical system is directly proportional to the square root of the initiator concentration ([I]), as described by the classical rate equation:

R_p = k_p [M] (f k_d [I] / k_t)^0.5

where k_p, k_d, and k_t are the rate coefficients for propagation, initiator decomposition, and termination, respectively, [M] is the monomer concentration, and f is the initiator efficiency.

The impact of the initiator concentration on the polymerization rate is significant; increasing the initiator concentration will lead to a higher rate of polymerization. However, this also typically results in polymers with lower molecular weights, as more chains are initiated simultaneously. For structurally similar cyclic ketene acetals, radical ring-opening polymerization (rROP) is a well-established mechanism that leads to the formation of polyesters. researchgate.netrsc.orgresearchgate.net

Copolymerization Behavior with Conventional Monomers

The incorporation of 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid into copolymers with conventional vinyl monomers is a promising strategy for creating functional and potentially degradable polymers. The copolymerization behavior is largely dictated by the relative reactivities of the comonomers.

Radical Copolymerization with Vinyl Monomers (e.g., (meth)acrylates, styrene (B11656), vinyl acetate)

The tendency of two monomers to copolymerize is quantified by their monomer reactivity ratios (r₁ and r₂). These ratios are the rate constant for a propagating radical adding to its own type of monomer divided by the rate constant for it adding to the other monomer. nsf.gov For the copolymerization of a monomer 1 (e.g., 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid) and a monomer 2 (e.g., styrene), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ and r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homopropagation, and k₁₂ and k₂₁ are the rate constants for cross-propagation.

While specific reactivity ratios for 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid are not available, data from analogous cyclic ketene acetal (B89532) monomers, such as 2-methylene-1,3-dioxepane (B1205776) (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), provide valuable insights.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Copolymer Type
MDOVinyl Acetate (VAc)0.141.890.26Random/Blocky (VAc rich)
MDOButyl Acrylate (BA)0.0710.4170.03Random
BMDOStyrene (St)~00.3~0Alternating tendency
BMDOMethyl Methacrylate (B99206) (MMA)0.032.50.075Random/Blocky (MMA rich)

This table is generated based on data from analogous systems and is intended to be illustrative.

From this data, it can be inferred that cyclic ketene acetal-type monomers generally exhibit low reactivity ratios (r₁) when copolymerized with common vinyl monomers. This suggests that the propagating radical ending in a cyclic ketene acetal unit prefers to add to the vinyl comonomer. The product of the reactivity ratios (r₁ * r₂) being less than 1 for all these systems indicates a tendency towards random copolymerization, with some systems showing a slight alternating tendency. nsf.gov

More detailed analysis of the NMR spectra, including two-dimensional techniques like HSQC and HMBC, can provide information about the sequence of monomer units (dyads, triads, etc.) in the polymer chain. uliege.be This information is crucial for understanding the relationship between the copolymer structure and its properties. Based on the reactivity ratios of analogous systems, copolymers of 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid with monomers like styrene or methyl methacrylate are expected to have a random distribution of monomer units, with a higher incorporation of the more reactive comonomer.

A key feature of the radical polymerization of cyclic ketene acetals is the potential for radical ring-opening, which introduces ester linkages into the polymer backbone. researchgate.netrsc.orgresearchgate.net This imparts degradability to the otherwise stable carbon-carbon backbone of vinyl polymers. The extent of ring-opening versus direct vinyl addition depends on the stability of the resulting radical and the reaction conditions.

The structure of the comonomer can influence the efficiency of ester linkage incorporation. A highly reactive comonomer might lead to a faster propagation rate, potentially reducing the time for the cyclic ketene acetal radical to undergo ring-opening. However, the inherent reactivity of the comonomer radical towards the cyclic ketene acetal also plays a role. For instance, in the terpolymerization of butyl acrylate, MDO, and vinyl acetate, the reactivity of the propagating radicals with MDO is a critical factor in its incorporation and subsequent ring-opening.

Copolymerization with Other Cyclic Monomers (e.g., lactones, cyclic ketene acetals)

The copolymerization of 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid with other cyclic monomers can lead to novel polymer architectures with tailored properties.

Copolymerization with Lactones: The copolymerization of a vinyl monomer with a lactone typically requires two different polymerization mechanisms to proceed simultaneously or sequentially, such as radical polymerization for the vinyl monomer and ring-opening polymerization (anionic, cationic, or coordination) for the lactone. This can be challenging to achieve in a one-pot synthesis. However, certain systems have been developed for the concurrent ring-opening polymerization and polycondensation of lactones with other monomers.

Copolymerization with other Cyclic Ketene Acetals: Copolymerizing 6-Vinyl- tandfonline.comresearchgate.netdioxepane-6-carboxylic acid with other cyclic ketene acetals via a radical mechanism is a feasible approach to create polyesters with varied functionalities. The relative reactivities of the two cyclic monomers would determine the copolymer composition and microstructure. Given the structural similarities, a random incorporation of both cyclic monomers would be expected, leading to a polyester with a random distribution of the corresponding ester units.

In-depth Analysis of 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid Reveals Research Gap in Polymer Science

Despite a comprehensive search of scientific literature and chemical databases, no specific research or experimental data has been found concerning the polymerization kinetics, mechanistic studies, or controlled polymerization of the chemical compound 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid. This indicates a significant gap in the current body of polymer chemistry research, as this specific monomer has not been synthesized or its polymerization behavior has not been documented in available scientific literature.

The inquiry into the polymerization characteristics of 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid, as outlined in the requested article structure, touches upon advanced topics in polymer synthesis. These include the incorporation of multi-degradable units, the kinetics of co-ring-opening polymerization, and the application of controlled/living polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). While these are established and widely studied areas within polymer science for a variety of monomers, their specific application to 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid remains unexplored.

The structure of 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid suggests it could theoretically undergo polymerization through both its vinyl group and via ring-opening of the dioxepane structure. The presence of a carboxylic acid group adds further functionality, which could influence its polymerization behavior and the properties of any resulting polymer. However, without experimental data, any discussion of its polymerization kinetics, the design of specific chain transfer agents for RAFT polymerization, or the conditions for ATRP would be purely speculative.

The absence of information on this compound means that no data tables with research findings, kinetic parameters, or molecular weight control studies can be provided. The scientific community has yet to publish work on the synthesis and subsequent polymerization of this particular monomer. Therefore, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

This finding highlights a potential area for future research within polymer chemistry. The synthesis of 6-Vinyl- acs.orgehu.eusdioxepane-6-carboxylic acid and the investigation of its polymerization behavior could yield novel polymers with unique properties, potentially leading to new materials with applications in various fields.

Research on the Polymerization of 6-Vinyl-dioxepane-6-carboxylic acid Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, no specific research findings on the polymerization kinetics and mechanistic studies of 6-Vinyl-dioxepane-6-carboxylic acid have been identified. Consequently, a detailed article on this subject as outlined cannot be generated at this time.

The field of polymer chemistry is vast, with ongoing research into the synthesis and characterization of novel monomers and polymers. Controlled polymerization techniques, such as those mentioned in the requested outline, are critical for creating polymers with specific properties and architectures. These methods include various catalyst systems and mediation techniques to control the growth of polymer chains.

The inquiry specified a focus on several advanced topics related to the polymerization of "6-Vinyl-dioxepane-6-carboxylic acid," including:

Controlled Polymerization: This area would typically involve an investigation into catalyst systems and the effect of different ligands on the polymerization process. The goal is to achieve control over molecular weight, dispersity, and polymer architecture.

Block Copolymers: The synthesis of block copolymers through sequential monomer addition is a key application of controlled polymerization, allowing for the creation of materials with distinct, covalently bonded polymer segments.

Nitroxide-Mediated Polymerization (NMP): This specific type of controlled radical polymerization utilizes nitroxide initiators to regulate the polymerization. Research in this area often delves into the selection of appropriate initiators and the study of dormant species and the reversibility of the polymerization process.

While these are all active areas of research within polymer science, their specific application to "6-Vinyl-dioxepane-6-carboxylic acid" does not appear in published literature. The synthesis and polymerization of novel monomers are typically reported in peer-reviewed journals, and the absence of such reports for this particular compound prevents a scientifically accurate and detailed discussion of its polymerization behavior.

Without experimental data and research findings, any attempt to create the requested article would be purely speculative and would not meet the standards of scientific accuracy. Further research and publication by the scientific community would be required to provide the information necessary to address the specific sections and subsections of the proposed article.

Structural Elucidation of 6 Vinyl 1 2 Dioxepane 6 Carboxylic Acid Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of polymers derived from 6-Vinyl- pressbooks.pubsdsu.edudioxepane-6-carboxylic acid. It allows for the unambiguous identification and quantification of the different structural units within the polymer chain.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the polymerization pathway. By comparing the spectrum of the polymer to that of the monomer, the specific structural changes that occurred during polymerization can be identified.

In vinyl addition polymerization , the characteristic signals of the vinyl group protons, typically found in the 5-6 ppm range in the ¹H NMR spectrum, disappear. Concurrently, new signals corresponding to the saturated aliphatic backbone (–CH₂–CH–) emerge in the 1.5-3.0 ppm region. Similarly, in the ¹³C NMR spectrum, the vinyl carbon signals (~110-140 ppm) are replaced by signals for the new sp³-hybridized backbone carbons.

Conversely, ring-opening polymerization results in the cleavage of an endocyclic ester or ether bond within the dioxepane ring, leading to a linear polyester (B1180765) or polyether-ester structure. This transformation is evidenced in the ¹H NMR spectrum by the appearance of new signals corresponding to the protons adjacent to the newly formed ester and ether linkages in the polymer backbone. For instance, the chemical shifts of the methylene (B1212753) protons in the ring (originally part of the dioxepane structure) will shift significantly upon ring-opening.

The following tables summarize the expected chemical shifts for the monomer and the distinct polymer units, providing a basis for structural assignment.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) Note: This table presents hypothetical data based on typical chemical shift values for analogous functional groups.

Assignment Monomer Vinyl-Polymerized Unit Ring-Opened Unit
Vinyl Protons (CH=CH₂) 5.0 - 6.0 --- ---
Dioxepane Ring Protons 3.5 - 4.5 3.5 - 4.5 (Pendant Ring) 3.6 - 4.3 (Backbone)
Polymer Backbone Protons --- 1.5 - 3.0 ---

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) Note: This table presents hypothetical data based on typical chemical shift values for analogous functional groups.

Assignment Monomer Vinyl-Polymerized Unit Ring-Opened Unit
Carboxylic Carbonyl (COOH) ~175 ~175 ~175
Ester Carbonyl (from ROP) --- --- ~172
Vinyl Carbons (C=C) 115, 135 --- ---
Dioxepane Ring Carbons 65 - 80 65 - 80 (Pendant Ring) 60 - 75 (Backbone)
Polymer Backbone Carbons --- 40 - 55 ---

While 1D NMR is excellent for identifying the presence of different units, 2D NMR techniques are necessary to establish the precise connectivity and sequence of these units along the polymer chain. pressbooks.pubyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which are invaluable for confirming the structure of the aliphatic backbone in vinyl-polymerized sections and for assigning the proton signals within the linear structure of the ring-opened units. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). pressbooks.pubsdsu.edu This is crucial for unambiguously assigning the carbon signals in the complex ¹³C NMR spectrum, linking the proton assignments from COSY to the carbon framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edunih.gov This technique is particularly powerful for determining the sequence of monomer units. For example, an HMBC correlation between a backbone proton of a vinyl-polymerized unit and a carbonyl carbon of a ring-opened unit would provide definitive evidence of a covalent link between the two different types of structural units in a copolymer.

Quantitative NMR (qNMR) allows for the determination of the relative amounts of different structural units within the polymer. magritek.com By carefully integrating specific ¹H NMR signals that are unique to each type of unit, the copolymer composition can be calculated.

For instance, to find the ratio of ring-opened to vinyl-polymerized units, one could integrate a signal corresponding to a specific proton in the ring-opened backbone (e.g., –O–CH₂–, normalized for 2 protons) and compare it to the integral of a signal from the aliphatic backbone of the vinyl-polymerized section (e.g., –CH–, normalized for 1 proton). labrulez.com This ratio provides direct insight into the competition between the two polymerization mechanisms under specific reaction conditions. The total ester content, comprising the carboxylic acid group and the ester formed during ROP, can also be quantified and correlated with the polymer's potential degradability.

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, serve as complementary methods to NMR for the structural analysis of polymers. They provide a rapid and sensitive means of identifying key functional groups and monitoring the polymerization process. mdpi.com

Each functional group within the polymer has characteristic vibrational modes that act as a unique fingerprint.

Vinyl Group: The monomer exhibits characteristic C=C stretching vibrations around 1640 cm⁻¹ and =C-H bending vibrations around 910-990 cm⁻¹. The disappearance or significant reduction of these bands in the polymer's spectrum is a clear indicator of vinyl polymerization. e3s-conferences.org

Carbonyl Groups: The carboxylic acid C=O stretch is typically observed as a broad band around 1710 cm⁻¹. Upon ring-opening, a new, sharp ester C=O stretching band appears around 1735 cm⁻¹. The presence and relative intensity of this ester peak are definitive proof of ROP.

C-O Stretching: The dioxepane ring in the monomer and in pendant groups of the vinyl polymer will show C-O-C stretching vibrations, typically in the 1100-1250 cm⁻¹ region. The ring-opened polymer will exhibit a different pattern of C-O stretching bands corresponding to the new ether and ester linkages in the linear backbone.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected Wavenumber Significance
C=C Stretch Vinyl ~1640 Disappears after vinyl polymerization
C=O Stretch Carboxylic Acid ~1710 Present in monomer and all polymer forms
C=O Stretch Ester ~1735 Appears after ring-opening polymerization
C-O-C Stretch Cyclic Ether ~1150 Characteristic of un-opened dioxepane ring

IR and Raman spectroscopy are particularly useful for real-time monitoring of polymerization reactions. By tracking the intensity of specific absorption bands over time, the kinetics of both vinyl addition and ring-opening can be studied. For example, one can monitor the decrease in the absorbance of the vinyl C=C band at ~1640 cm⁻¹ to follow the rate of vinyl polymerization. Simultaneously, the increase in the absorbance of the ester C=O band at ~1735 cm⁻¹ can be used to track the progress of the ring-opening reaction. nih.gov This allows for a detailed understanding of how factors like temperature, initiator, and catalyst influence the competition between the two polymerization pathways, ultimately enabling control over the final polymer microstructure and properties.

Mass Spectrometry for Polymer Chain-End Analysis and Oligomer Characterization

Mass spectrometry serves as a powerful tool for the detailed analysis of polymer structures, offering the capability to identify end groups and characterize oligomeric species with high precision. Soft ionization techniques are particularly crucial for preventing fragmentation of the polymer chains during analysis.

In the analysis of polymers from 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid, MALDI-ToF MS can be utilized to confirm the expected polymer structure and identify any side products or unexpected end-groups resulting from the polymerization process. The mass spectrum of a polymer sample would exhibit a series of peaks, where each peak corresponds to a specific oligomer length. The mass difference between adjacent peaks confirms the mass of the repeating monomer unit.

For a polymer of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid initiated by a standard radical initiator like azobisisobutyronitrile (AIBN), the expected structure of the polymer chains would consist of the initiator fragment at one end (the α-end) and a hydrogen atom at the other end (the ω-end) resulting from chain transfer or a termination by disproportionation. The expected mass of the repeating unit is 186.19 g/mol .

A hypothetical MALDI-ToF MS analysis of a low molecular weight polymer of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid is presented in Table 1. The spectrum would ideally show a primary series of peaks corresponding to the expected polymer structure.

Table 1: Hypothetical MALDI-ToF MS Data for a Polymer of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid Initiator: AIBN (cyanoisopropyl radical fragment, C4H6N•, mass = 68.12 g/mol ); Cationizing agent: Na+ (mass = 22.99 g/mol )

Number of Monomer Units (n) Calculated Mass (m/z) [Initiator + n * Monomer + H + Na]+ Observed Mass (m/z)
5 1022.18 1022.21
6 1208.37 1208.40
7 1394.56 1394.59
8 1580.75 1580.78
9 1766.94 1766.98

The high resolution of MALDI-ToF MS allows for the clear identification of the end-groups, which is crucial for confirming the mechanism of polymerization and the fidelity of the polymer structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly well-suited for the analysis of polar and functionalized polymers, such as those containing carboxylic acid groups. nih.gov ESI-MS can be readily coupled with liquid chromatography (LC) for the separation of complex polymer mixtures prior to mass analysis.

For polymers of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid, the carboxylic acid moiety can be easily deprotonated to form anions, making negative-ion mode ESI-MS a powerful analytical approach. The presence of the ionizable carboxylic acid group on each repeating unit can also lead to the formation of multiply charged ions, which extends the accessible molecular weight range of the mass spectrometer.

ESI-MS is highly sensitive for identifying different end-group functionalities. For instance, in a polymerization where different termination pathways might occur, ESI-MS can distinguish between polymer chains with different ω-end groups. This level of detail is critical for understanding the polymerization kinetics and for tailoring the polymer properties through end-group modification.

A hypothetical ESI-MS analysis could reveal the presence of various oligomeric species, each with a characteristic mass-to-charge ratio (m/z). The resulting spectrum would provide a detailed fingerprint of the oligomer distribution and end-group composition.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. nih.govlibretexts.org This method separates polymer molecules based on their hydrodynamic volume in solution.

GPC/SEC analysis of polymers of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid provides crucial information about the average molecular weights. The number-average molecular weight (Mn) is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. The weight-average molecular weight (Mw) is another type of average that is more sensitive to the presence of high molecular weight chains. libretexts.org

The determination of both Mn and Mw is essential as they influence different physical properties of the polymer. For example, the mechanical strength of a polymer is often more dependent on Mw, while its colligative properties are related to Mn.

A series of hypothetical GPC/SEC experiments could be conducted to investigate the effect of polymerization conditions, such as monomer-to-initiator ratio, on the resulting molecular weights. The results of such a study are summarized in Table 2.

Table 2: Hypothetical GPC/SEC Data for Polymers of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid Synthesized with Varying Monomer-to-Initiator Ratios

Sample ID [Monomer]:[Initiator] Ratio Mn ( g/mol ) Mw ( g/mol )
P-VDA-1 50:1 8,500 15,300
P-VDA-2 100:1 16,200 30,800
P-VDA-3 200:1 31,500 63,000

As expected, an increase in the monomer-to-initiator ratio leads to the formation of polymers with higher average molecular weights.

The Polydispersity Index (PDI), calculated as the ratio of Mw to Mn (PDI = Mw/Mn), is a measure of the breadth of the molecular weight distribution in a polymer sample. nih.gov A PDI value of 1.0 indicates that all polymer chains in the sample have the same length (a monodisperse distribution). Higher PDI values signify a broader distribution of chain lengths.

The PDI is a critical parameter for assessing the level of control over a polymerization reaction. Living or controlled polymerization techniques typically yield polymers with low PDI values (e.g., < 1.2), whereas conventional free-radical polymerization often results in polymers with higher PDIs (typically around 1.5 to 2.0 or even higher).

For the polymerization of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid, the PDI values obtained from GPC/SEC analysis would indicate the nature of the polymerization process. The hypothetical PDI values corresponding to the data in Table 2 are presented in Table 3.

Table 3: Polydispersity Index (PDI) for Polymers of 6-Vinyl- sigmaaldrich.comnih.govdioxepane-6-carboxylic acid

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
P-VDA-1 8,500 15,300 1.80
P-VDA-2 16,200 30,800 1.90
P-VDA-3 31,500 63,000 2.00

The hypothetical PDI values in this table are indicative of a conventional free-radical polymerization, where a broader molecular weight distribution is expected. Efforts to achieve a more controlled polymerization would aim to reduce these PDI values.

Theoretical and Computational Chemistry Studies of 6 Vinyl 1 2 Dioxepane 6 Carboxylic Acid and Its Polymers

Quantum Chemical Calculations for Monomer and Radical Species

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules at the electronic level. For a novel monomer like 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid, these methods can predict its behavior and suitability for polymerization, offering insights that guide experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of chemical systems, providing a balance between accuracy and computational cost. For the 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid monomer, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine key electronic properties. chemrxiv.org

These calculations help in understanding the reactivity of the monomer. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can indicate the most probable sites for radical attack. DFT calculations on related cyclic ketene (B1206846) acetals have been used to understand their reactivity with traditional vinyl monomers, confirming that the reactivity ratios are closely linked to the homopolymerization rate coefficients of the comonomers. rsc.orgresearchgate.net This predictive power is crucial for designing copolymerization strategies. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Cyclic Ketene Acetal (B89532) Monomer (Note: This data is representative of cyclic ketene acetals, not specifically 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy+1.2 eVIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap7.7 eVRelates to the electronic stability and the energy required for electronic excitation.
Dipole Moment2.1 DInfluences solubility and intermolecular interactions.

Investigation of Ring Strain and Energetics of Ring-Opening

The driving force for the ring-opening polymerization of cyclic monomers is the release of ring strain. The seven-membered dioxepane ring in the target molecule is expected to possess a degree of strain due to deviations from ideal bond angles and torsional strain. Quantum chemical calculations can quantify this ring strain energy (RSE).

The RSE can be estimated using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the cyclic system. High-level methods like CBS-QB3 have been used to analyze the ring opening of cycloalkanes, showing that a significant portion of the RSE is removed during the activation process leading to the transition state. arxiv.org For a monomer like 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid, this analysis would involve calculating the enthalpy change for the ring-opening of the radical formed after initiation. A favorable, exothermic ring-opening step is a strong indicator that polymerization will proceed efficiently. Studies on the polymerization of 1,5-dioxepan-2-one, another seven-membered ring, highlight the feasibility of ring-opening in such systems. mdpi.comnih.govresearchgate.net

Transition State Analysis for Polymerization Initiation and Propagation

Understanding the kinetics of polymerization requires analyzing the transition states (TS) of the key reaction steps: initiation, propagation, and chain transfer. DFT calculations are used to locate the geometry of these transition states and calculate their associated activation energies.

For the radical polymerization of 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid, the process would involve:

Initiation: An initiator radical adds to the vinyl group's double bond.

Propagation: The resulting radical can either attack another monomer's vinyl group or undergo ring-opening. The relative activation barriers for these two competing pathways determine the polymer's final microstructure.

Theoretical studies on the radical polymerization of vinyl ethers have shown that DFT can be used to calculate the activation barriers for radical addition. researchgate.netrsc.org For cyclic ketene acetals, it has been demonstrated that the energy barrier for ring-opening is typically low, favoring the formation of polyesters. chemrxiv.org A similar computational approach for the target monomer would provide the rate constants for each elementary reaction, allowing for a comprehensive kinetic model of the polymerization process.

Molecular Dynamics (MD) Simulations for Polymer Conformational Behavior

While quantum mechanics describes the properties of a few molecules in great detail, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules, such as a polymer chain in a solvent or in bulk. MD simulations model the movement of atoms over time based on a classical force field, providing insights into the macroscopic properties of the resulting polymer. youtube.com

Modeling of Polymer Chain Flexibility and Dynamics

The flexibility of a polymer chain dictates many of its physical properties, including its viscosity, glass transition temperature, and mechanical strength. In an MD simulation, a model of the polymer derived from 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid would be constructed. The simulation would track the positions and velocities of all atoms in the system over time. mdpi.com

Table 2: Representative Data from a Hypothetical MD Simulation of a Polymer Chain (Note: This data is illustrative for a generic polyester (B1180765) in a solvent, not a specific polymer of 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid)

ParameterSimulated ValuePhysical Interpretation
Radius of Gyration (Rg)2.5 nmA measure of the polymer chain's compactness.
End-to-End Distance6.1 nmThe average distance between the two ends of the polymer chain.
Persistence Length1.2 nmIndicates the stiffness of the polymer chain; a shorter length means more flexibility.
Self-Diffusion Coefficient1.5 x 10⁻⁷ cm²/sDescribes the mobility of the polymer chain in the simulation box.

Investigation of Intramolecular and Intermolecular Interactions

The interactions within a single polymer chain (intramolecular) and between different chains (intermolecular) govern the polymer's morphology and phase behavior. The presence of a carboxylic acid group and ester linkages in the polymer of 6-Vinyl- mdpi.comnih.govdioxepane-6-carboxylic acid suggests that hydrogen bonding and dipole-dipole interactions will be significant.

MD simulations can explicitly model these non-covalent interactions. By analyzing the radial distribution functions between specific atoms (e.g., between the hydrogen of a carboxylic acid and the oxygen of another), the presence and strength of hydrogen bonds can be quantified. These simulations can reveal how the polymer chains fold and pack, whether they form amorphous or semi-crystalline domains, and how they interact with solvent molecules. acs.orgusq.edu.auresearchgate.net Such studies on systems like poly(vinyl alcohol) have provided detailed insights into the hydrogen-bonding networks that define their properties. researchgate.netnih.gov Understanding these interactions is key to predicting the material's solubility, thermal properties, and mechanical behavior.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are pivotal in modern polymer science, offering a bridge between the molecular architecture of a monomer and the macroscopic properties of the resulting polymer. researchgate.netresearchgate.net These computational approaches can significantly accelerate the design and development of new materials by providing predictive insights before synthesis, thus saving time and resources. tandfonline.comtandfonline.com For a unique monomer like 6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid, which contains both a vinyl group susceptible to addition polymerization and a dioxepane ring that could potentially undergo ring-opening polymerization, these predictive models are invaluable.

The reactivity of a monomer is a critical factor that dictates its polymerization behavior, including reaction rates and the microstructure of the final polymer. QSPR models can be developed to predict monomer reactivity ratios in copolymerization by correlating molecular descriptors with experimentally determined reactivity data. documentsdelivered.comarxiv.org

For 6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid, key molecular descriptors can be calculated using computational chemistry software. These descriptors would likely include:

Electronic Descriptors: Such as the charge distribution on the vinyl group and the carbonyl carbon of the carboxylic acid. These are crucial for predicting susceptibility to radical and ionic polymerization.

Steric Descriptors: Quantifying the bulkiness of the dioxepane ring and its influence on the approach of a propagating polymer chain.

Quantum Chemical Descriptors: Including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental in assessing chemical reactivity. documentsdelivered.com

By analogy with studies on other vinyl monomers, it is possible to construct a hypothetical QSPR model to predict the reactivity of 6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid. For instance, in a radical copolymerization with a standard monomer like styrene (B11656), the reactivity ratios (r1 and r2) could be estimated.

Table 1: Predicted Monomer Reactivity Ratios for Copolymerization with Styrene (M1) (Note: This data is hypothetical and for illustrative purposes only)

Monomer (M2) r1 (Styrene) r2 Predicted Copolymer Type
6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid 0.8 0.4 Random

The polymerization of cyclic esters is also a relevant analogy due to the dioxepane ring. nih.govcmu.ac.thresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations could be employed to model the mechanism of a potential ring-opening polymerization, providing insights into the reaction pathways and activation energies. nih.gov

QSPR models are extensively used to predict the physical properties of polymers based on the structure of their repeating units. tandfonline.comresearchgate.netaip.org For poly(6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid), we can hypothesize the prediction of key properties such as the glass transition temperature (Tg), density, and mechanical modulus.

The process would involve:

Descriptor Generation: Calculating a wide range of molecular descriptors for the monomer repeating unit. These can be categorized as topological, geometrical, and electronic descriptors. madison-proceedings.comnsf.govmdpi.comacs.org

Model Development: Using machine learning algorithms, such as multiple linear regression, artificial neural networks, or graph convolutional networks, to build a mathematical relationship between the descriptors and a given property. madison-proceedings.comacs.orgnih.gov

Model Validation: Testing the predictive power of the model using external datasets of polymers with known properties.

The presence of the bulky and somewhat flexible dioxepane ring, along with the polar carboxylic acid group, would be expected to significantly influence the polymer's properties. The carboxylic acid group, for instance, could lead to hydrogen bonding between polymer chains, affecting properties like Tg and mechanical strength.

Table 2: Predicted Macroscopic Properties of Poly(6-Vinyl- nih.govmadison-proceedings.comdioxepane-6-carboxylic acid) (Note: This data is hypothetical and for illustrative purposes only, based on QSPR models for similar functional polymers)

Property Predicted Value Key Influencing Structural Features
Glass Transition Temperature (Tg) 125 °C Bulky dioxepane ring, intermolecular hydrogen bonding from carboxylic acid groups.
Density 1.28 g/cm³ Presence of oxygen atoms, potential for efficient chain packing.
Young's Modulus 3.5 GPa Rigid ring structure in the backbone, hydrogen bonding.
Refractive Index 1.52 High density of polarizable oxygen atoms.

The use of SMILES (Simplified Molecular Input Line Entry System) strings to represent the polymer structure has also become a popular method in polymer informatics for predicting properties like Tg. mdpi.commdpi.comnih.gov This approach can be computationally efficient and avoids the need for explicit 3D structure generation.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the polymerization of “6-Vinyl- chemrxiv.orgresearchgate.netdioxepane-6-carboxylic acid” or the subsequent functionalization and post-polymerization modification of its corresponding polymers.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt's outline. The creation of such an article would require speculative information, which falls outside the scope of providing factual and verifiable content.

General principles of polymer chemistry suggest that a polymer derived from "6-Vinyl- chemrxiv.orgresearchgate.netdioxepane-6-carboxylic acid" would possess both pendant carboxylic acid and vinyl groups, making it theoretically amenable to a variety of modification strategies. These would likely include:

Transformations of the carboxylic acid group , such as esterification to introduce new functionalities, amidation for bioconjugation, or its use as an initiation site for "grafting-from" polymerizations.

Reactions involving the pendant vinyl group , such as thiol-ene and Diels-Alder "click" chemistry for orthogonal functionalization, or cross-linking to form hydrogels.

However, without experimental data from studies on this specific polymer, any discussion of reaction conditions, efficiency, and the properties of the resulting materials would be entirely hypothetical.

Functionalization and Post Polymerization Modification of 6 Vinyl 1 2 Dioxepane 6 Carboxylic Acid Polymers

Reactions Involving the Pendant Vinyl Groups

Hydrogenation and Epoxidation of the Vinyl Moiety

The pendant vinyl groups on the polyester (B1180765) backbone serve as reactive handles for a range of chemical transformations, enabling the introduction of new functionalities. Among these, hydrogenation and epoxidation are fundamental reactions that alter the polymer's properties by modifying the side-chain structure.

Hydrogenation of the vinyl group converts the unsaturated side chain into a saturated ethyl group. This transformation is typically achieved through catalytic hydrogenation, a process that can proceed with high efficiency and selectivity under appropriate conditions. The reaction generally involves treating the polymer solution with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C).

The primary effect of hydrogenation is an increase in the polymer's oxidative and thermal stability by removing the reactive double bond. This modification also impacts the material's physical properties, such as its glass transition temperature (Tg) and mechanical strength, by altering inter-chain packing and interactions.

Interactive Data Table: Catalytic Hydrogenation of Vinyl-Functionalized Polyesters The following table presents typical data for the hydrogenation of a generic vinyl-functionalized polyester, illustrating the expected outcomes of such a modification.

Catalyst Catalyst Loading (wt%) H₂ Pressure (MPa) Temperature (°C) Reaction Time (h) Conversion (%)
5% Pd/C 10 1 25 12 >99
10% Pd/C 5 1 25 8 >99

Epoxidation of the pendant vinyl group introduces a reactive oxirane (epoxide) ring, transforming the polymer into a reactive scaffold for further functionalization. This modification is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes employing reagents like hydrogen peroxide in the presence of a suitable catalyst.

The resulting epoxide ring is susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. This allows for the covalent attachment of various functional molecules, drugs, or crosslinking agents, significantly expanding the functional diversity of the original polymer.

Modifications of the Polymer Backbone Resulting from Ring-Opening

The polyester backbone, formed by the ring-opening polymerization of the dioxepane monomer, contains hydrolytically susceptible ester linkages. This inherent characteristic allows for modifications that can tune the polymer's degradation behavior and introduce new functionalities directly into the main chain.

The degradation of polyesters primarily occurs through the hydrolysis of their ester bonds. The rate of this cleavage can be precisely controlled by several factors, allowing for the design of materials with tailored degradation profiles for applications such as controlled drug release and temporary medical implants.

The susceptibility of the ester bond to hydrolysis is influenced by the local chemical environment. The degradation rate can be accelerated in either acidic or basic conditions. Acidic byproducts from the degradation of the polyester itself can lead to an autocatalytic effect, increasing the rate of chain scission.

The degradation profile can be tuned by:

Controlling Crystallinity: Amorphous regions of the polymer are more accessible to water and thus degrade more rapidly than crystalline regions.

Adjusting Hydrophilicity: The incorporation of more hydrophilic comonomers can increase water uptake, leading to faster hydrolysis of the ester linkages.

Varying pH: The degradation rate is significantly influenced by the pH of the surrounding environment, with accelerated rates in both acidic and basic media.

Interactive Data Table: Influence of pH on Polyester Degradation This table illustrates the effect of pH on the degradation rate of a typical aliphatic polyester, as measured by the decrease in molecular weight over time.

pH Time (weeks) Molecular Weight Reduction (%)
2.0 4 50
7.4 4 15

The properties of the polyester can be further modified by incorporating different comonomers during the initial ring-opening polymerization process. This strategy allows for the introduction of various functional groups directly into the polymer backbone, altering its fundamental characteristics.

For instance, copolymerization of 6-Vinyl- acs.orgnih.govdioxepane-6-carboxylic acid with other cyclic esters, such as lactide or caprolactone, can be used to modulate the degradation rate, mechanical properties, and crystallinity of the resulting copolymer. Furthermore, the use of functional initiators or the copolymerization with monomers bearing protected functional groups (e.g., hydroxyl, amine) can introduce specific functionalities into the main chain, which can be deprotected post-polymerization for further modification or to impart specific biological or chemical activity.

Applications in Advanced Polymeric Materials Research

Design of Degradable and Recyclable Vinyl Polymers

Vinyl polymers are ubiquitous due to their low-cost synthesis and robust performance, but their inert carbon-carbon backbones contribute significantly to plastic pollution. nih.govnih.govscispace.com The incorporation of monomers like 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid represents a key strategy to impart degradability into these materials through radical ring-opening polymerization (rROP). nih.govsemanticscholar.org In this process, the dioxepane ring can open and insert a cleavable ester group directly into the polymer's main chain, transforming the typically non-degradable backbone into one susceptible to chemical breakdown. nih.govsemanticscholar.orgresearchgate.net

The ester linkages introduced into the polymer backbone via the ring-opening of the dioxepane moiety serve as predetermined weak points for hydrolytic degradation. The rate of this degradation can be precisely tailored by copolymerizing the monomer with other vinyl monomers. Increasing the content of the ring-opened dioxepane units would generally accelerate the hydrolytic degradation of the resulting polymer. Research on analogous copolymers of acrylamides and cyclic ketene (B1206846) acetals has shown that this approach can lead to materials with faster hydrolytic degradation rates than even traditional degradable polyesters like polylactide. researchgate.net

While direct enzymatic degradation data for polymers of 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid is not available, the presence of ester and carboxylic acid functionalities suggests potential susceptibility to enzymatic action, particularly by esterases. This is a known degradation pathway for other synthetic polymers, such as modified poly(vinyl alcohol). uni-greifswald.denih.gov

Furthermore, the pendant carboxylic acid group provides a handle for creating stimuli-responsive degradation mechanisms. At neutral or basic pH, the carboxylate groups would be deprotonated and negatively charged, potentially stabilizing the polymer structure. Upon a shift to an acidic environment, protonation of these groups could induce conformational changes that may accelerate the hydrolysis of the backbone ester linkages, leading to pH-triggered degradation. mdpi.comebrary.net

Table 1: Comparison of Degradation Triggers in Polymers Derived from Functional Monomers This table presents illustrative data based on analogous polymer systems to highlight potential performance.

Degradation TriggerMechanismControlling FactorsPotential Degradation Products
Hydrolytic (Water/Moisture)Cleavage of backbone ester bondsMonomer content, pH, TemperatureLow molecular weight oligomers, Monomer precursors
EnzymaticEsterase-catalyzed hydrolysisEnzyme concentration, Polymer crystallinitySmall organic molecules
pH-Responsive (Acidic)Protonation of carboxyl groups altering hydrophilicity and accelerating ester hydrolysispKa of the polymer, Environmental pHWater-soluble oligomers

Chemical recycling offers a solution to the limitations of mechanical recycling by breaking polymers down into their constituent monomers or valuable chemical feedstocks. researchgate.netrecord-net.orgosti.gov Polymers synthesized from cyclic ketene acetal (B89532) esters, which are structurally related to 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid, have demonstrated excellent potential for chemical recycling. rsc.orgchemrxiv.orgacs.orgresearchgate.net For instance, vinyl polymers prepared from 2-methylene-4H-benzo[d] rsc.orgacs.orgdioxin-4-one (MBDO) can be hydrolyzed under acidic or basic conditions to recover their precursors. rsc.orgchemrxiv.orgacs.org

A polymer derived from 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid could be designed for a similar closed-loop lifecycle. The ester bonds in the backbone, introduced during ring-opening polymerization, can be targeted for selective cleavage. Treatment with a strong acid or base, or even with high-temperature water, could hydrolyze the polymer chain, breaking it down into smaller, potentially recoverable molecules. chemrxiv.orgacs.org This process would allow the monomer or its precursors to be reclaimed and used in the synthesis of new polymers, establishing a circular material economy. nih.gov

The ability to control degradation kinetics is fundamental to creating transient materials—polymers designed to function for a specific period before harmlessly degrading. Such materials are valuable in applications ranging from temporary medical implants to environmental sensors and "smart" packaging. By adjusting the concentration of 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid within a copolymer, the density of degradable ester linkages in the backbone can be precisely controlled. This, in turn, dictates the material's lifespan under specific environmental conditions (e.g., pH, temperature, moisture). Liquid thermosettable vinyl ester resins are known to have a limited shelf life, which is a manifestation of their inherent potential for degradation that can be harnessed and controlled. google.com

Fabrication of Functional and Responsive Polymeric Materials

"Smart" polymers that respond to external stimuli are at the forefront of materials innovation. rsc.orghacettepe.edu.trnih.govresearchgate.net The carboxylic acid group on the 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid monomer is a key feature for imparting such responsive behaviors.

The carboxylic acid moiety makes polymers derived from this monomer inherently pH-responsive. frontiersin.orgvjol.info.vnnih.gov In aqueous solutions, these polyanionic polymers will undergo a conformational change based on the environmental pH. vjol.info.vn At a pH above the polymer's effective pKa, the carboxylic acid groups deprotonate to form carboxylate anions (–COO⁻). The electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to increased hydrophilicity and solubility. ebrary.net Conversely, at a pH below the pKa, the groups become protonated (–COOH), reducing repulsion and allowing the polymer to adopt a more compact, hydrophobic conformation, which can trigger precipitation. mdpi.comebrary.net This reversible behavior is the basis for applications in areas like controlled drug delivery and smart coatings. frontiersin.org

While not inherently thermo-responsive, the polymer system can be engineered to exhibit temperature sensitivity. One approach is to copolymerize 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid with a known thermo-responsive monomer, such as N-vinylcaprolactam. bohrium.commdpi.com Another strategy involves post-polymerization modification. For example, studies on poly(vinyl alcohol) have shown that its thermal transition temperature can be tuned by selective alkanoylation of its side chains; increasing the hydrophobicity of these side chains lowers the polymer's cloud point. rsc.orgresearchgate.net A similar approach could be applied to the carboxylic acid groups of the polymer , allowing for the tuning of its Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST).

Table 2: Responsiveness of Polymers Containing Carboxylic Acid Moieties This table provides a conceptual overview of the expected behavior.

StimulusMonomer FunctionalityPolymer ResponseGoverning Principle
pH (increase)Carboxylic Acid (-COOH)Increased solubility / SwellingDeprotonation to -COO⁻, leading to electrostatic repulsion
pH (decrease)Carboxylic Acid (-COOH)Decreased solubility / CollapseProtonation, reduction of charge, increased hydrophobicity
Temperature (engineered)Copolymerization or Side-chain modificationPhase transition (LCST/UCST)Shift in the hydrophilic-lipophilic balance

The mechanical properties of a polymer, such as its tensile strength and elasticity, are determined by its molecular weight, chain architecture, and intermolecular forces. The structure of 6-Vinyl- rsc.orgchemrxiv.orgdioxepane-6-carboxylic acid offers several avenues for tuning these properties. The pendant carboxylic acid groups can form strong hydrogen bonds, which act as reversible physical cross-links, enhancing the material's toughness. Moreover, these acid groups can be deprotonated to form carboxylates, which can then be ionically cross-linked with multivalent metal cations. This technique has been shown in other polymer systems, such as poly(β-hydroxyl amine)s, to significantly increase tensile stress by creating a more compact and densely cross-linked network. mdpi.com By varying the type and concentration of the metal ion, the mechanical properties of the resulting ionomer can be precisely controlled. This allows for the creation of materials ranging from soft elastomers to rigid plastics from the same base polymer.

Integration into Smart Material Systems (e.g., self-healing, self-reporting)

The incorporation of "6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acid" into polymer architectures offers compelling opportunities for the development of smart materials, particularly those with self-healing and self-reporting capabilities. The carboxylic acid group is instrumental in this context, as it can participate in dynamic, reversible bonding interactions, which are the cornerstone of many intrinsic self-healing systems.

Polymers endowed with carboxylic acid functionalities can form hydrogen bonds, which are non-covalent interactions that can break and reform upon damage, thus enabling the material to repair itself. rsc.org This self-healing mechanism is often triggered by stimuli such as heat or pH changes. Furthermore, the carboxylic acid groups can be leveraged to create pH-responsive materials that exhibit changes in their properties, such as swelling or solubility, in response to variations in the acidity of the surrounding environment. This responsiveness can be harnessed for self-reporting applications, where a change in pH, potentially indicative of material fatigue or failure, could trigger a visual or mechanical response.

The dioxepane ring in the monomer structure introduces the potential for creating degradable polymers through radical ring-opening polymerization. nih.gov This characteristic is particularly advantageous for designing transient smart materials that can perform a specific function and then degrade in a controlled manner.

PropertyDescriptionPotential Advantage in Smart Materials
Self-Healing Mechanism Intrinsic self-healing based on reversible hydrogen bonds between carboxylic acid groups.Can autonomously repair microscopic and macroscopic damage, extending the material's lifespan.
Stimuli-Responsiveness pH-responsive behavior due to the protonation/deprotonation of carboxylic acid groups.Enables the design of materials that can respond to environmental cues, useful for sensing and actuation.
Degradability Potential for hydrolytic degradation of the polyester (B1180765) backbone resulting from ring-opening polymerization of the dioxepane moiety.Allows for the creation of environmentally benign smart materials with a predetermined lifecycle.

Preparation of Polymeric Nanostructures and Architectures

The unique molecular structure of "6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acid" also makes it a promising candidate for the fabrication of complex polymeric nanostructures, including nanoparticles, porous frameworks, and functional coatings.

Synthesis of Polymer Nanoparticles via Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the one-pot synthesis of well-defined block copolymer nanoparticles of various morphologies (e.g., spheres, worms, and vesicles). nih.gov The process involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block, leading to in-situ self-assembly.

"6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acid" is well-suited for PISA formulations. The carboxylic acid group can impart hydrophilicity, making it suitable for the synthesis of the soluble macro-CTA block in aqueous PISA. Alternatively, in a non-polar solvent, a block containing this monomer would be insoluble, driving the self-assembly. The pH-responsiveness of the carboxylic acid can be used to control the nanoparticle morphology or to trigger their disassembly for applications such as drug delivery. rsc.org

PISA ParameterRole of 6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acidOutcome
Soluble Block Can be copolymerized to form a hydrophilic macro-CTA for aqueous PISA.Formation of a stable solvophilic corona for the nanoparticles.
Insoluble Block Can form the core-forming block in non-polar PISA formulations.Drives the self-assembly process to form nanoparticles.
Morphology Control The charge and hydrophilicity of the carboxylic acid can be tuned by adjusting the pH.Allows for dynamic control over the final nanoparticle morphology.

Development of Porous Polymeric Frameworks

Porous polymeric frameworks are a class of materials characterized by a high surface area and a network of interconnected pores. These materials find applications in areas such as catalysis, separation, and gas storage. The synthesis of these frameworks often involves the copolymerization of a monomer with a cross-linking agent in the presence of a porogen (a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer).

The vinyl functionality of "6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acid" allows it to be readily copolymerized with multifunctional monomers to create cross-linked networks. The carboxylic acid groups within the framework can serve as functional sites for post-synthetic modification, for instance, by grafting other molecules to tailor the surface properties of the pores. Furthermore, the potential degradability of the polymer backbone could be exploited to create porous materials that can be deconstructed on demand. nih.gov

Surface Modification and Coating Applications

The carboxylic acid group is a versatile functional handle for surface modification and the development of functional coatings. Polymers containing "6-Vinyl- rsc.orgnih.govdioxepane-6-carboxylic acid" can be grafted onto surfaces to alter their properties, such as wettability, adhesion, and biocompatibility. mdpi.com The carboxylic acid groups can form covalent bonds with surfaces containing hydroxyl or amine groups, or they can interact non-covalently through hydrogen bonding or electrostatic interactions.

In coating applications, polymers derived from this monomer could offer a combination of desirable properties. The carboxylic acid functionality can enhance adhesion to polar substrates and can also be used to impart anti-fouling or antimicrobial properties through further chemical modification. The potential for degradability could also be beneficial for creating temporary or removable protective coatings.

Future Research Directions and Translational Perspectives

Exploration of Novel Polymerization Initiating Systems

Future research should prioritize the development of advanced initiating systems to afford precise control over the polymerization of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid, enabling the synthesis of well-defined polymers with tailored properties.

Photoinitiated and Electroinitiated Polymerization for Spatiotemporal Control

Photoinitiated polymerization offers exceptional spatiotemporal control, a feature highly desirable in applications such as 3D printing and the fabrication of patterned surfaces. Future studies could explore the photoinitiated cationic polymerization of the vinyl ether-like functionality of the monomer. Systems employing visible light and metal-free photocatalysts, which have been successfully used for the controlled polymerization of other vinyl ethers, could be adapted. nih.govcornell.edunih.gov This approach would allow for polymerization under mild conditions and provide a "living" character to the polymerization, enabling the synthesis of block copolymers. nih.govcornell.edu The development of photoiniferter-mediated photopolymerization techniques could also be investigated to create surface-bound polymer brushes with gradient thicknesses. researchgate.net

Electroinitiated polymerization represents another frontier for achieving fine control over the polymerization process. The electrochemical control of the initiation and termination steps could provide a powerful tool for modulating the polymer chain growth. Research into the electro-optical switching of the monomer's reactivity would be a novel and exciting avenue.

A comparative overview of potential photoinitiating systems for 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid is presented in Table 1.

Initiating SystemWavelength (nm)Potential AdvantagesRepresentative Monomer Class
Aryl-substituted vinyl halides with ZnI₂~350Good solubility, pseudoliving characteristicsVinyl ethers
Metal-free organic photocatalystsVisible LightMild conditions, excellent control, high chain-end fidelityVinyl ethers
PhotoinifertersUVFormation of surface-grafted polymers, gradient controlMethacrylates

Table 1: Potential Photoinitiating Systems for 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid. This table is illustrative and based on systems used for similar monomer classes. nih.govresearchgate.netresearchgate.net

Catalyst-Free and Environmentally Benign Polymerization Methodologies

The development of catalyst-free and environmentally friendly polymerization methods is a cornerstone of green chemistry. Future research could investigate the potential for the free radical polymerization of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid without the need for traditional metal catalysts. researchgate.netrsc.org Given the presence of the carboxylic acid group, studies could explore its role in promoting or mediating the polymerization, potentially through hydrogen bonding interactions.

Furthermore, the use of benign solvents, such as water or supercritical CO₂, should be a priority. The inherent functionality of the monomer might allow for its polymerization in aqueous media, which would be a significant step towards a more sustainable process. High-speed living polymerization using low concentrations of silylium (B1239981) catalysts generated in situ from a strong Brønsted acid could also be an environmentally favorable approach due to the low catalyst loading. nih.gov

Advanced Architectural Control and Complex Polymer Synthesis

The synthesis of polymers with complex architectures is crucial for accessing novel material properties. The trifunctional nature of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid makes it an ideal candidate for the construction of non-linear polymer structures.

Synthesis of Hyperbranched, Star, and Dendritic Polymers

The presence of both a polymerizable vinyl group and a reactive carboxylic acid group suggests that 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid could be utilized as an AB₂-type monomer for the one-pot synthesis of hyperbranched polymers. cmu.edufrontiersin.org The vinyl group would act as the polymerizable moiety, while the carboxylic acid could be converted to a group capable of initiating polymerization. This approach could lead to highly branched, three-dimensional structures with a high density of functional groups at the periphery. tandfonline.com

Star polymers could be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer chains. instras.comresearchgate.net The carboxylic acid group on the monomer could be protected during polymerization and later deprotected to yield star polymers with functional cores or arms. Dendrimer-like star-branched polymers could also be envisioned through iterative, stepwise methodologies. researchgate.net

Development of Polymer Brushes and Gradient Copolymers

Polymer brushes, where polymer chains are tethered to a surface, are of great interest for modifying surface properties. The carboxylic acid group of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid could be used to anchor the monomer to a substrate, followed by surface-initiated polymerization via the vinyl group to grow dense polymer brushes. researchgate.netscienovate.comacs.org Techniques such as atom transfer radical polymerization (ATRP) could be employed to control the length and density of the grafted chains. acs.org

The synthesis of gradient copolymers, where the monomer composition varies along the polymer chain, is another promising research direction. This could be achieved by controlling the feed ratio of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid and a comonomer over the course of the polymerization. Photopolymerization techniques with variable photomasking could also be used to create surface-grafted polymer brushes with gradients in film thickness. researchgate.net

Integration with Sustainable Chemistry Principles

The chemical structure of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid inherently aligns with several principles of green chemistry. resolvemass.ca Future research should focus on fully leveraging this potential to create a truly sustainable polymer platform.

The monomer itself could potentially be derived from renewable resources. For instance, the dioxepane ring could be synthesized from bio-based diols, and the vinyl and carboxylic acid functionalities could be introduced through green catalytic processes. researchgate.net The development of bio-based routes to this monomer would significantly enhance its sustainability profile.

The presence of the ester linkages in the dioxepane ring is expected to confer biodegradability to the resulting polymers. Extensive studies on the degradation behavior of polymers derived from this monomer under various environmental conditions (e.g., hydrolysis, enzymatic degradation) will be crucial. This would position these materials as sustainable alternatives to persistent plastics. rsc.org

A life-cycle assessment of polymers derived from 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid would be essential to quantify their environmental impact from cradle to grave. nih.govadvancedsciencenews.com This would involve evaluating the energy consumption and waste generation of the monomer synthesis, polymerization process, and end-of-life options such as recycling and composting.

A summary of how research into 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid can align with the 12 Principles of Green Chemistry is provided in Table 2.

Green Chemistry PrincipleApplication in the Context of 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid
PreventionDesigning high-yield polymerization methods to minimize waste. resolvemass.ca
Atom EconomyUtilizing addition polymerization of the vinyl group to incorporate all monomer atoms into the polymer.
Less Hazardous Chemical SynthesesEmploying catalyst-free or metal-free polymerization techniques. resolvemass.ca
Designing Safer ChemicalsThe inherent biodegradability of the dioxepane ring reduces the persistence of the resulting polymer in the environment.
Safer Solvents and AuxiliariesDevelopment of polymerization processes in water or solvent-free systems. resolvemass.ca
Design for Energy EfficiencyExploring low-temperature photoinitiated or ambient temperature polymerization methods. nih.govnih.gov
Use of Renewable FeedstocksInvestigating bio-based synthetic routes to the monomer. researchgate.nethyle.org
Reduce DerivativesUsing the monomer directly without the need for protecting groups where possible.
CatalysisEmploying highly efficient and recyclable catalysts for monomer synthesis and polymerization. hyle.org
Design for DegradationThe dioxepane ring is designed for hydrolytic or enzymatic degradation at the end of the polymer's life.
Real-time analysis for Pollution PreventionImplementing in-situ monitoring of the polymerization process to optimize reaction conditions and minimize byproducts.
Inherently Safer Chemistry for Accident PreventionAvoiding the use of highly reactive or toxic reagents and solvents.

Table 2: Alignment of Future Research on 6-Vinyl- researchgate.netnih.govdioxepane-6-carboxylic acid with the 12 Principles of Green Chemistry.

Utilization of Biorenewable Resources in Monomer and Polymer Synthesis

The synthesis of monomers and polymers from biorenewable feedstocks is a cornerstone of sustainable chemistry, aiming to reduce reliance on petrochemical sources and minimize environmental impact. Common strategies involve the conversion of biomass, such as lignocellulose, vegetable oils, and carbohydrates, into functional chemical building blocks. For a compound like 6-Vinyl- google.come3s-conferences.orgdioxepane-6-carboxylic acid, potential biorenewable routes would theoretically involve the transformation of bio-based polyols or carboxylic acids. However, no specific research has been published detailing the synthesis of this particular monomer from such renewable starting materials.

Life Cycle Assessment and Environmental Impact Analysis of Resultant Polymers

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. For polymers derived from 6-Vinyl- google.come3s-conferences.orgdioxepane-6-carboxylic acid, an LCA would be critical in quantifying their environmental footprint, including greenhouse gas emissions, energy consumption, and water usage. This analysis would be instrumental in comparing their sustainability profile to conventional polymers. At present, the absence of synthesis and processing data for this compound and its subsequent polymers makes a credible LCA impossible.

Emerging Applications and Interdisciplinary Research Opportunities

The unique chemical structure of 6-Vinyl- google.come3s-conferences.orgdioxepane-6-carboxylic acid, featuring both a vinyl group and a carboxylic acid function within a dioxepane ring, suggests potential for novel material properties. However, without empirical data, its applicability in specialized fields remains theoretical.

Advanced Composites and Hybrid Materials

The vinyl functionality in the molecule could potentially be exploited for polymerization to form the matrix of advanced composite materials. The carboxylic acid group could serve as a point for grafting onto reinforcing fillers or for creating hybrid organic-inorganic materials. Such composites could theoretically offer tailored mechanical, thermal, or chemical properties. Nevertheless, there are no existing studies that have explored the incorporation of 6-Vinyl- google.come3s-conferences.orgdioxepane-6-carboxylic acid into any composite or hybrid material systems.

Exploration in Microporous Materials and Separation Technologies

Polymers with intrinsic microporosity are of significant interest for applications in gas storage, separation, and catalysis. The specific stereochemistry and rigidity of a polymer derived from 6-Vinyl- google.come3s-conferences.orgdioxepane-6-carboxylic acid could potentially lead to the formation of microporous structures. These materials could be investigated for their efficacy in separation technologies, such as gas separation membranes or sorbents for environmental remediation. To date, no research has been conducted to synthesize or characterize such materials and evaluate their performance in these applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.